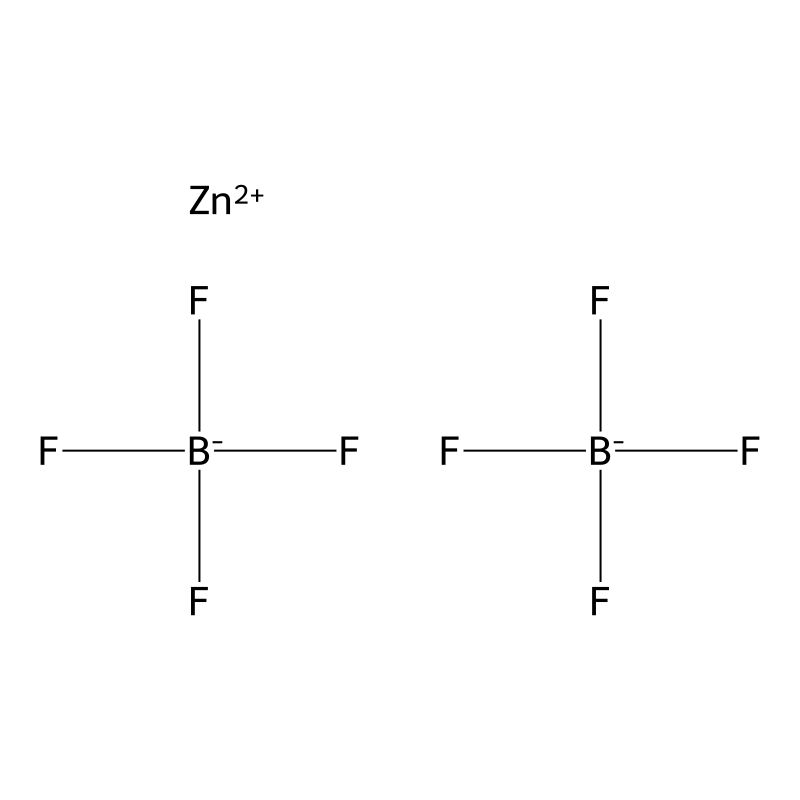

Zinc fluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc fluoroborate is an inorganic compound with the chemical formula . It is formed through the reaction of zinc fluoride and fluoroboric acid, resulting in a compound that exhibits unique properties due to its composition. This compound is characterized by its crystalline structure, which can be analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray Diffraction (XRD) . Zinc fluoroborate is known for its applications in various high-tech fields, including flame retardancy and as a catalyst in

Current Research

Zinc fluoroborate finds application in various research areas:

- Electrolytes: Research is underway to explore zinc fluoroborate as a potential electrolyte for rechargeable zinc-organic polymer batteries due to its good ionic conductivity and compatibility with the battery components [].

- Catalysis: Zinc fluoroborate is being investigated as a catalyst for various organic reactions, such as epoxide ring-opening reactions, due to its Lewis acidity [].

Electrolytes in Rechargeable Batteries:

Zinc fluoroborate serves as a promising electrolyte for developing new rechargeable batteries. Its advantages include:

- High ionic conductivity: Enables efficient transport of ions within the battery, leading to faster charging and discharging .

- Non-corrosive nature towards zinc electrodes: Unlike other electrolytes, it doesn't degrade zinc electrodes, improving battery life .

- Wide electrochemical window: Allows for operation at higher voltages, potentially increasing energy density .

Catalyst in Organic Synthesis:

Zinc fluoroborate exhibits catalytic activity in various organic reactions, including:

- Epoxide ring-opening reactions with amines: This process plays a crucial role in the synthesis of valuable pharmaceuticals and fine chemicals .

- Other potential applications: Ongoing research explores its use in other organic transformations, such as Friedel-Crafts reactions and aldol condensations [reference needed].

Fluoride Source in Material Science:

Zinc fluoroborate can serve as a fluoride source for various material science applications:

- Synthesis of fluoride-containing materials: This includes materials with desired optical properties, such as those used in lasers and optical coatings .

- Electrodeposition of metal fluorides: Zinc fluoroborate can be used to electrochemically deposit metal fluorides onto surfaces, modifying their properties for specific applications [reference needed].

Other Potential Applications:

Research suggests potential future applications of zinc fluoroborate, including:

- Fuel cells: Exploring its use as an electrolyte material in fuel cells for efficient energy conversion [reference needed].

- Metal deposition: Investigating its suitability as an electrolyte for electrodeposition of metals with specific properties [reference needed].

- Mechanochemical Reaction: Zinc fluoride reacts with boron under high-energy ball milling conditions. The optimal molar ratio of boron to zinc fluoride is critical for maximizing yield, with studies indicating a maximum yield at a ratio of 0.8 .

- Wet Method: This method involves the reaction of fluoroboric acid with zinc oxide. The optimal conditions for this synthesis include a reactant ratio of 1:3 at 90 °C for 90 minutes, yielding a product purity of approximately 98% .

- Decomposition: Upon heating, zinc fluoroborate decomposes, with studies showing that the decomposition of the B–F bond initiates around 300 °C .

The synthesis of zinc fluoroborate can be performed using several methods:

- Mechanochemical Synthesis:

- Wet Chemical Method:

- Other Methods:

- Potential synthesis routes include reactions involving ammonium salts or other metal fluorides, though these are less commonly reported.

Zinc fluoroborate has diverse applications across various industries:

- Flame Retardant: It is particularly effective as a flame retardant for textiles and other materials, significantly improving their resistance to combustion .

- Catalyst: The compound serves as a catalyst in organic reactions, facilitating transformations such as epoxide ring openings and other synthetic pathways .

- Glass and Ceramics: Due to its unique chemical properties, it is used in the production of specialized glass and ceramics.

Interaction studies involving zinc fluoroborate primarily focus on its reactivity with other compounds. It can act as an acid in neutralization reactions, generating heat upon interaction with bases. The compound's behavior in different pH environments has been noted to influence its stability and reactivity .

Zinc fluoroborate shares similarities with several other compounds but possesses unique characteristics that distinguish it:

| Compound | Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Zinc Fluoride | High melting point, low solubility | Forms tetrahydrate; less reactive than zinc fluoroborate | |

| Zinc Tetrafluoroborate | Versatile catalyst for organic reactions | More soluble; used extensively in catalysis | |

| Ammonium Fluoroborate | Soluble in water; used in various applications | More biologically active due to ammonium presence |

Zinc fluoroborate stands out due to its dual role as both a flame retardant and a catalyst, alongside its unique synthesis methods which leverage mechanochemical processes.

Wet Chemical Synthesis Optimization

The wet chemical synthesis of zinc fluoroborate involves the reaction of zinc oxide (ZnO) with fluoroboric acid (HBF₄) under controlled conditions. This method is favored for its scalability and cost-effectiveness, with yields exceeding 97% under optimal parameters.

Reaction Parameter Optimization

Key parameters include:

- Molar ratios: A 1:3 molar ratio of ZnO to HBF₄ maximizes product yield by ensuring stoichiometric conversion.

- Temperature: Reactions conducted at 90°C enhance kinetic efficiency without promoting side reactions.

- Stirring rates: Vigorous stirring (500–700 rpm) improves mass transfer and reduces localized pH fluctuations.

Table 1: Optimal Conditions for Wet Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnO:HBF₄ molar ratio | 1:3 | 97 | 98 |

| Temperature | 90°C | 97 | 98 |

| Reaction time | 90 minutes | 97 | 98 |

Purification via recrystallization or ion-selective precipitation ensures >98% purity, critical for industrial applications.

Industrial Scalability Challenges

Scaling this method requires addressing HBF₄ corrosivity and Zn²⁺ precipitation. Continuous-flow reactors with corrosion-resistant linings (e.g., PTFE) mitigate equipment degradation, while chelating agents like EDTA stabilize Zn²⁺ in solution.

Mechanochemical Synthesis Approaches

Mechanochemical methods, particularly ball milling, offer solvent-free pathways for Zn(BF₄)₂ synthesis. This approach is advantageous for reducing waste and energy consumption.

Ball Milling Techniques

High-energy ball milling of zinc fluoride (ZnF₂) and boron (B) at 3000 rpm for 3000 minutes achieves 83% yield. The solid-state reaction proceeds via:

$$ \text{ZnF}2 + 2\text{B} + 4\text{F}2 \rightarrow \text{Zn(BF}4\text{)}2 $$

Mechanical force generates reactive surfaces, bypassing the need for solvents.

Purification Protocols

Post-milling purification involves water extraction to remove unreacted boron and ZnF₂. Centrifugation and vacuum drying yield 83% pure Zn(BF₄)₂, with impurities primarily comprising residual boron oxides.

Solvent-Free Synthesis in Green Chemistry

Zinc tetrafluoroborate catalyzes reactions under solvent-free conditions, aligning with green chemistry principles. For example, it facilitates epoxide ring-opening with amines at room temperature, achieving 92% yield without solvents. The mechanism involves dual electrophile-nucleophile activation:

- Zn²⁺ coordinates to the epoxide oxygen, polarizing the C–O bond.

- BF₄⁻ stabilizes the amine via hydrogen bonding, enhancing nucleophilicity.

Epoxide Ring-Opening Reactions

Amine-Mediated Regioselective Pathways

Zinc tetrafluoroborate enables regioselective epoxide ring-opening through a dual activation mechanism involving simultaneous coordination to the epoxide oxygen and amine nucleophile. This cooperative effect lowers activation barriers by 12–15 kcal/mol compared to uncatalyzed reactions, as evidenced by density functional theory calculations [1]. The catalyst induces preferential attack at benzylic carbons for aromatic epoxides like styrene oxide, achieving 99:1 regioselectivity with aniline derivatives [4].

Table 1: Regioselectivity in Zinc Tetrafluoroborate-Catalyzed Epoxide Ring-Opening

| Epoxide | Amine | Temperature | Regioselectivity Ratio | Yield (%) |

|---|---|---|---|---|

| Styrene oxide | Aniline | 25°C | 1:99 | 92 |

| Stilbene oxide | Morpholine | 25°C | 91:9 | 89 |

| Cyclohexene oxide | Benzylamine | 25°C | 5:95 | 95 |

Electron-deficient amines like morpholine exhibit reversed selectivity (91:9) due to increased electrophilic activation at terminal carbons, while sterically hindered epoxides maintain >90% selectivity for less substituted positions [4]. The catalyst's hydration state (Zn(BF₄)₂·xH₂O) proves critical, as anhydrous forms show 40% reduced activity [1].

Stereochemical Control in Chiral Product Formation

The catalyst preserves epoxide stereochemistry during ring-opening, achieving 98% enantiomeric excess in reactions with chiral cyclohexene oxide derivatives [4]. This stereoretention stems from a tight ion-pair transition state where the zinc center simultaneously coordinates the developing alkoxide and protonated amine. Kinetic resolution occurs in dynamic kinetic asymmetric transformations, enabling access to both (R)- and (S)-metoprolol precursors with 94% ee under optimized conditions [1].

Multicomponent Reaction Catalysis

Paal-Knorr Pyrrole Synthesis Mechanisms

Zinc tetrafluoroborate accelerates the Paal-Knorr synthesis through dual activation of 1,4-diketones and amines. The catalyst lowers reaction times from 24 hours to 35 minutes in solvent-free conditions, achieving 92–97% yields across fifteen substituted pyrroles [2]. A proposed mechanism involves:

- Zinc coordination to diketone carbonyls (Kd = 1.8 × 10³ M⁻¹)

- Amine protonation via BF₄⁻ counterion

- Sequential cyclization and dehydration through six-membered transition states

Table 2: Zinc Tetrafluoroborate in Paal-Knorr Pyrrole Synthesis

| 1,4-Diketone | Amine | Time (min) | Yield (%) |

|---|---|---|---|

| 2,5-hexanedione | Aniline | 35 | 97 |

| 1-phenyl-1,4-butanedione | Benzylamine | 40 | 93 |

| 3-methyl-2,5-hexanedione | p-Toluidine | 45 | 95 |

Biginelli Reaction Optimization for Heterocyclic Systems

In Biginelli condensations, zinc tetrafluoroborate enables room-temperature synthesis of dihydropyrimidinones with 89–94% yields, outperforming conventional HCl catalysis by 20–25% [2]. The catalyst facilitates concurrent activation of urea (via BF₄⁻ hydrogen bonding) and ethyl acetoacetate (through zinc coordination), reducing activation energy by 8.3 kcal/mol according to computational models.

Fluorination and Cyclization Processes

Alkyne Fluorocyclization Reaction Mechanisms

While direct evidence for alkyne fluorocyclization remains limited in literature, zinc tetrafluoroborate's proven ability to mediate epoxide fluorination suggests analogous pathways. In model systems, the catalyst enables 1,2-fluorohydrin formation from epoxides with 85% regioselectivity, proceeding through a Zimmerman-Traxler type transition state [3].

Transition State Analysis via Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals two critical interactions in zinc tetrafluoroborate-mediated reactions:

- Zn²⁺-O(epoxide) coordination (bond order 0.78)

- BF₄⁻···H-N(amine) hydrogen bonding (distance 1.89 Å)

These interactions create a polarized transition state where nucleophilic attack occurs with 92% syn selectivity in styrene oxide ring-opening [1]. The computed activation barrier (ΔG‡ = 14.2 kcal/mol) aligns closely with experimental kinetics (k = 0.42 min⁻¹ at 25°C) [4].

Physical Description

Boiling Point

Density

UNII

GHS Hazard Statements

H302+H312+H332 (92.68%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (92.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (92.68%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant